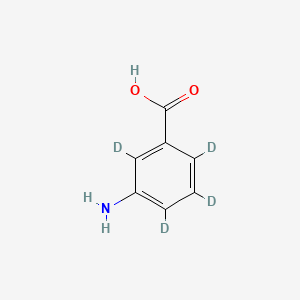

3-Amino-2,4,5,6-tetradeuteriobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

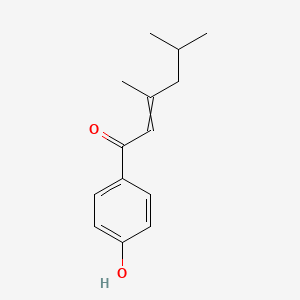

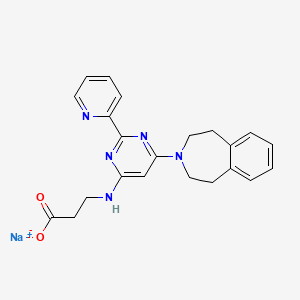

3-Amino-2,4,5,6-tetradeuteriobenzoic acid (3-ATDBA) is a synthetic organic compound that has been studied for its potential applications in scientific research and laboratory experiments. It is an analog of 3-amino-2,4,5-trideuteriobenzoic acid (3-ATBA), which has been used as a model compound for the study of the mechanisms of enzymatic hydrolysis. 3-ATDBA is a derivative of benzoic acid, which is a commonly used organic compound in research.

Applications De Recherche Scientifique

Synthesis of Functionalized Graphene Oxide

3-Aminobenzoic-d4 Acid can be used in the synthesis of aminobenzoic acid functionalized graphene oxide . This is achieved through a one-step method involving the electrochemical exfoliation of graphite in the presence of 4-aminebenzoic acid . The resulting material, known as EGO-ABA, has a smaller flake size and a higher density of oxygenated functional groups compared to bare EGO .

Oxygen Reduction Reaction Catalyst

The EGO-ABA material synthesized using 3-Aminobenzoic-d4 Acid has been found to have higher activity for the oxygen reduction reaction (ORR) to H2O2 in alkaline medium compared to EGO . This is due to their higher density of oxygenated functional groups .

Supercapacitor Electrode Material

EGO-ABA, synthesized using 3-Aminobenzoic-d4 Acid, has been found to be a promising electrode material for supercapacitors . The specific capacitance of the EGO-ABA materials was higher than that of EGO, with an increase by a factor of 3 for the materials prepared from exfoliation in 5 mM 4-ABA/0.1 M H2SO4 .

Green and Sustainable Bioproduction

3-Aminobenzoic-d4 Acid and its derivatives are foundational chemicals for various dyes, food additives, and pharmaceuticals . The traditional production methods rely on chemical synthesis using petroleum-derived substances such as benzene as precursors . However, due to the toxicity, environmental pollution, and non-renewable nature of raw materials in chemical synthesis, green, environmentally friendly, and sustainable biosynthesis methods are being developed .

Biosynthesis Pathways

The biosynthesis pathways of ortho-aminobenzoic acid, meta-aminobenzoic acid, para-aminobenzoic acid, and its derivatives such as catechol, folic acid, etc., have been discovered in plants and microorganisms . These pathways can be used for the green and sustainable production of 3-Aminobenzoic-d4 Acid and its derivatives .

Shikimate Pathway

The synthesis of OABA, MABA, PABA and their derivatives can be based on the shikimate pathway, starting from a simple carbon source such as glucose and catalyzed by various enzymes . This pathway can be used for the green and sustainable production of 3-Aminobenzoic-d4 Acid and its derivatives .

Safety And Hazards

Propriétés

IUPAC Name |

3-amino-2,4,5,6-tetradeuteriobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDUHJPVQKIXHO-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N)[2H])C(=O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2,4,5,6-tetradeuteriobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B583234.png)

![3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid](/img/structure/B583246.png)

![2h-Furo[2,3-e]indazole](/img/structure/B583248.png)

![Tert-butyl 5-hydroxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]indole-1-carboxylate](/img/structure/B583255.png)